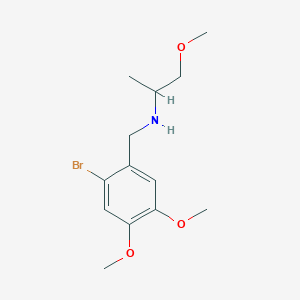![molecular formula C19H18ClNO4 B5248678 3-[(4-chlorophenyl)methyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5248678.png)
3-[(4-chlorophenyl)methyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chlorophenyl)methyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-chlorophenylmethyl group and a 2,5-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds.
Substitution Reactions: The 4-chlorophenylmethyl and 2,5-dimethoxyphenyl groups are introduced through substitution reactions. These reactions often require the use of reagents such as halogenated aromatic compounds and strong bases or acids to facilitate the substitution process.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
3-[(4-chlorophenyl)methyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Halogenated aromatic compounds, strong bases or acids, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-[(4-chlorophenyl)methyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 3-[(4-bromophenyl)methyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione
- 3-[(4-fluorophenyl)methyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione
- 3-[(4-methylphenyl)methyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
3-[(4-chlorophenyl)methyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of the 4-chlorophenylmethyl group, which imparts distinct chemical and biological properties compared to its analogs
属性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-24-15-7-8-17(25-2)16(11-15)21-18(22)10-13(19(21)23)9-12-3-5-14(20)6-4-12/h3-8,11,13H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDZZBWVFBKFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE](/img/structure/B5248609.png)
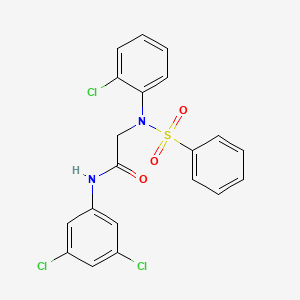
![6,7-dimethyl-2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5248639.png)
![2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5248643.png)
![2-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzonitrile](/img/structure/B5248645.png)
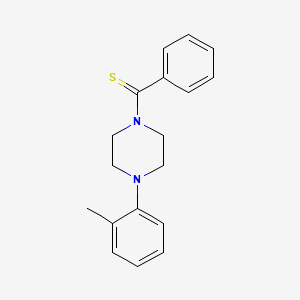
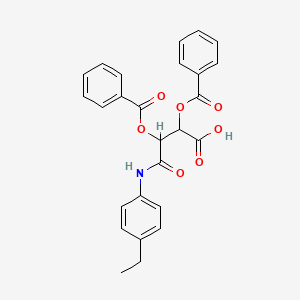
![methyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5248669.png)
![4-[(2,4-dinitrophenyl)amino]benzoic acid](/img/structure/B5248670.png)
![N-[2-(4-fluorophenyl)ethyl]-2,6-dimethoxybenzamide](/img/structure/B5248673.png)
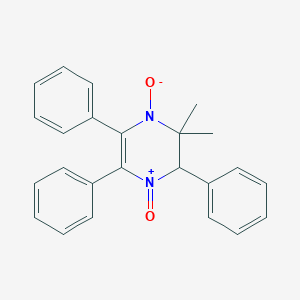
![1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5248688.png)
![[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-iodobenzoate](/img/structure/B5248694.png)
